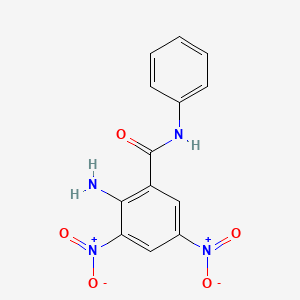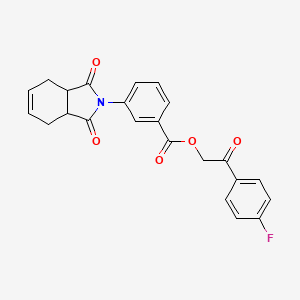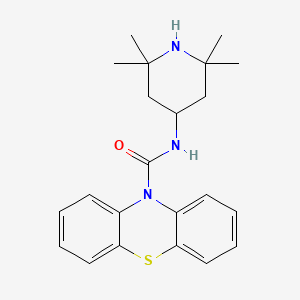
3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C14H21NO5 It is a derivative of benzamide, featuring three methoxy groups attached to the benzene ring and an additional methoxypropyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Amidation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide group by reacting it with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.
Reduction: Formation of 3,4,5-trimethoxy-N-(3-methoxypropyl)benzylamine.
Substitution: Formation of derivatives with substituted functional groups on the benzene ring.
科学的研究の応用
3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, leading to changes in signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in various biological processes, potentially leading to therapeutic effects.
類似化合物との比較
3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzamide: Lacks the methoxypropyl group, which may result in different chemical and biological properties.
3,4,5-Trimethoxybenzoic Acid: Contains a carboxylic acid group instead of an amide group, leading to different reactivity and applications.
3,4,5-Trimethoxyaniline: Features an amino group instead of an amide group, which can significantly alter its chemical behavior and biological activity.
特性
分子式 |
C14H21NO5 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C14H21NO5/c1-17-7-5-6-15-14(16)10-8-11(18-2)13(20-4)12(9-10)19-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChIキー |
JTQKICPAAOVCGN-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[4-(acetylamino)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylbenzyl)acetamide](/img/structure/B12472757.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B12472766.png)
![N-benzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12472770.png)
![Methyl {[4-(4-bromophenoxy)-3-chlorophenyl]carbamothioyl}carbamate](/img/structure/B12472782.png)
![N-(4-methylbenzyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472790.png)
![4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine](/img/structure/B12472794.png)

![N-[1-(diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B12472823.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472831.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)

